(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole

Sedation Nootropic Enantiomeric differentiation

This isolated (4aR,9bR) enantiomer is the (+)-trans stereoisomer of the hexahydropyrido[4,3-b]indole scaffold, exhibiting markedly higher sedative potency than the (-)-antipode in mouse exploratory paradigms. Procure this specific stereoisomer to dissect the sedative component of the atypical neuroleptic pharmacophore without the confounding effects of the weaker antipode or racemate. Essential stereochemical negative control (≤15% neuroprotective activity) for neuroprotection assays requiring rigorous attribution of phenotypes to the (4aR,9bS) configuration.

Molecular Formula C13H18N2
Molecular Weight 202.301
CAS No. 929893-96-9
Cat. No. B2728679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
CAS929893-96-9
Molecular FormulaC13H18N2
Molecular Weight202.301
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3C2CN(CC3)C
InChIInChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13+/m0/s1
InChIKeyCYJQCYXRNNCURD-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(4aR,9bR)-2,8-Dimethyl-hexahydropyrido[4,3-b]indole (CAS 929893-96-9): Stereochemically Defined Dopamine Receptor Blocker for Antipsychotic and Nootropic Research Procurement


(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole is a single enantiomer of the trans-hexahydropyrido[4,3-b]indole scaffold, belonging to the carbidine/dicarbine class of atypical neuroleptics. The compound blocks dopamine receptors across multiple brain regions and possesses concurrently characterized nootropic and sedative properties [1]. As an optically pure trans isomer with defined (4aR,9bR) configuration, it enables selective pharmacological interrogation distinct from the racemate or its antipode [2].

Why Generic Substitution of (4aR,9bR)-2,8-Dimethyl-hexahydropyrido[4,3-b]indole with Racemate or Other Stereoisomers Fails


The trans-2,8-dimethyl-hexahydropyrido[4,3-b]indole scaffold contains two chiral centers at positions 4a and 9b, giving rise to a pair of trans enantiomers with opposing optical rotations and distinct pharmacological profiles. The (+)-trans isomer demonstrates higher sedative potency than the (-)-trans isomer, while the racemate exhibits a composite profile that masks enantiomer-specific nootropic versus sedative balance [1]. Furthermore, the (4aR,9bS) enantiomer of dicarbine accounts for approximately 85% of the neuroprotective activity observed in vitro, indicating that stereochemistry is a dominant determinant of biological outcome within this chemotype . Substituting this compound with the racemate, the antipode, or the cis diastereomer confounds CNS pharmacological readouts and invalidates inter-study reproducibility.

Quantitative Differentiation Evidence for (4aR,9bR)-2,8-Dimethyl-hexahydropyrido[4,3-b]indole Against Closest Analogs and Reference Antipsychotics


Enantiomer-Specific Sedative Potency: (+)-trans Isomer Superior to (-)-trans Isomer

The (+)-trans optical isomer of 2,8-dimethyl-hexahydropyrido[4,3-b]indole demonstrates higher sedative effect than the (-)-trans isomer, as determined by behavioral pharmacology testing in mice [1]. Both isomers were tested at doses of 2.5 and 5.0 mg/kg intraperitoneally in C57BL/6 mice using cross-maze exploratory behavior paradigms. The (+)-trans isomer produced a statistically significant reduction in spontaneous stereotype behavior (S_PtrN values), consistent with sedative drug effects comparable to haloperidol, while the (-)-trans isomer showed weaker sedation. The racemic trans mixture, containing equal proportions of both enantiomers, exhibits an averaged pharmacological profile that masks this enantiomer-specific potency gradient.

Sedation Nootropic Enantiomeric differentiation

Dopamine Turnover Enhancement: Carbidine vs. Haloperidol and Sulpiride

Carbidine (the dihydrochloride salt of the trans-2,8-dimethyl-hexahydropyrido[4,3-b]indole racemate) at 25 mg/kg increases dopamine (DA) turnover in rat frontal cortex, striatum, and hypothalamus to a greater degree than haloperidol at 1 mg/kg [1]. Specifically, carbidine elevated DA turnover across all three brain regions, whereas haloperidol affected primarily nucleus accumbens and striatum, with lesser effect on frontal cortex and hypothalamus. In contrast, sulpiride (50 mg/kg) only slightly increased DA turnover in striatum and hypothalamus. Additionally, carbidine uniquely increased serotonin (5-HT) turnover in all cerebral regions examined, a feature absent with haloperidol or sulpiride, establishing a distinct atypical neuroleptic signature with a pronounced serotonergic component.

Dopamine turnover Neuroleptic Monoamine neurochemistry

Striatal Dopamine Release Modulation: Stereoisomer-Specific Effects of Carbidine

Stereoisomers of the atypical neuroleptic carbidine differentially modulate striatal dopamine release in awake rats [1]. The trans isomers of carbidine were found to significantly increase K⁺-stimulated striatal dopamine release, whereas the cis isomer produced a different modulation pattern. This stereochemical dependence of dopamine release modulation provides a mechanistic basis for the divergent in vivo pharmacological profiles observed among the optical isomers. The (4aR,9bR) trans configuration is specifically associated with enhanced presynaptic dopaminergic modulation in striatal microdialysis studies.

Striatal dopamine release Stereoisomer pharmacology Microdialysis

Enantiomeric Contribution to Neuroprotective Activity: (4aR,9bS) Enantiomer Dominance

Chiral HPLC separation studies reveal that the (4aR,9bS) enantiomer—which bears only one stereochemical difference from the (4aR,9bR) target—accounts for 85% of dicarbine's total neuroprotective activity measured in vitro . This finding demonstrates that the neuroprotective efficacy within this chemotype is highly stereochemically dependent, with the configuration at the 9b position serving as a key determinant. The (4aR,9bR) enantiomer thus provides a matched stereochemical control for deconvoluting neuroprotection from other pharmacological activities such as dopamine receptor blockade.

Neuroprotection Enantiomeric separation Chiral pharmacology

Simultaneous Monitoring of trans-Carbidine Concentration and Dopamine Metabolites in Striatal Dialysates

An analytical method enabling simultaneous monitoring of the trans-isomer of carbidine and dopamine metabolites (DOPAC, HVA) in striatal dialysates of conscious rats has been established [1]. This method confirms that the trans isomer is the pharmacologically relevant species detectable in brain extracellular fluid following systemic administration, and it enables direct correlation between brain exposure of the trans isomer and dopamine metabolite changes over time. The cis isomer is not detected under these conditions, indicating differential brain penetration or metabolic stability.

Pharmacokinetic-pharmacodynamic correlation Striatal microdialysis Trans isomer tracking

Validated Application Scenarios for (4aR,9bR)-2,8-Dimethyl-hexahydropyrido[4,3-b]indole Based on Quantitative Differentiation Evidence


Enantioselective Sedation and Nootropic Pharmacology Studies

The (4aR,9bR) enantiomer serves as a stereochemically defined tool for dissecting the sedative component of the trans-hexahydropyrido[4,3-b]indole pharmacophore. As established by direct enantiomer comparison in mouse cross-maze exploratory behavior paradigms, the (+)-trans isomer produces statistically significant reduction in spontaneous stereotype behavior (S_PtrN) at 2.5 and 5.0 mg/kg i.p., with higher sedative potency than the (-)-trans isomer [1]. Researchers studying the structure-activity relationship of sedation versus nootropic effects within this scaffold require the isolated (4aR,9bR) enantiomer to avoid confounding by the antipode's weaker sedative contribution.

Atypical Antipsychotic Profiling with Serotonergic Component

The compound is indicated for studies investigating the atypical neuroleptic mechanism characterized by combined dopaminergic and serotonergic modulation. Carbidine at 25 mg/kg increases DA turnover in frontal cortex, striatum, and hypothalamus to a greater degree than haloperidol (1 mg/kg) and uniquely elevates 5-HT turnover across all cerebral regions [1]. The (4aR,9bR) enantiomer enables investigation of whether this serotonergic component is stereochemistry-dependent, which cannot be resolved using the racemate.

Neuroprotection Negative Control for (4aR,9bS) Enantiomer Studies

Chiral separation studies demonstrate that the (4aR,9bS) enantiomer accounts for 85% of dicarbine's total in vitro neuroprotective activity [1]. The (4aR,9bR) enantiomer, contributing ≤15% of this activity, serves as an essential stereochemical negative control in neuroprotection assay panels. This enables rigorous attribution of neuroprotective phenotypes to the specific (4aR,9bS) configuration and eliminates false positives arising from off-target effects shared across stereoisomers.

Striatal Dopamine Release Microdialysis with PK/PD Correlation

The trans isomer is the pharmacologically relevant species detectable in brain extracellular fluid following systemic administration, while the cis isomer is not measurable in striatal dialysates [1]. The (4aR,9bR) enantiomer is therefore the appropriate compound for in vivo microdialysis studies correlating brain exposure with dopamine metabolite changes (DOPAC, HVA) over time. Co-administration with the cis isomer or racemate would introduce undetectable species that complicate pharmacokinetic-pharmacodynamic modeling.

Quote Request

Request a Quote for (4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.